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molecular formula C22H24N2O4 B8210030 LY433771

LY433771

Cat. No. B8210030
M. Wt: 380.4 g/mol
InChI Key: XQHXEBCEJGFYFD-UHFFFAOYSA-N
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Patent
US06713645B1

Procedure details

A slurry of [9-[(cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid, methyl ester (20 mg, 0.051 mmol) in 0.3 mL of THF and 0.1 mL of MeOH was treated with 0.1 mL of 1 N aq LiOH (0.1 mmol), and the mixture stirred at room temperature for 2 h. The reaction was acidified with 0.2 N HCl, and the organics were removed in vacuo. The white precipitate was filtered away from the aqueous layer and rinsed with Et2O to afford 16 mg (0.042 mmol; 83%) the title acid as a white powder. MS (ES) m/e 381 (M+1), 364 (M+H—NH3), 379 (M−1).
Name
[9-[(cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid, methyl ester
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][N:8]2[C:20]3[CH:19]=[CH:18][CH:17]=[C:16]([O:21][CH2:22][C:23]([O:25]C)=[O:24])[C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][C:13]=3[C:27](=[O:29])[NH2:28])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[OH-].Cl>C1COCC1.CO>[CH:1]1([CH2:7][N:8]2[C:20]3[CH:19]=[CH:18][CH:17]=[C:16]([O:21][CH2:22][C:23]([OH:25])=[O:24])[C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][C:13]=3[C:27](=[O:29])[NH2:28])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
[9-[(cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid, methyl ester
Quantity
20 mg
Type
reactant
Smiles
C1(CCCCC1)CN1C2=CC=CC(=C2C=2C(=CC=CC12)OCC(=O)OC)C(N)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organics were removed in vacuo
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered away from the aqueous layer
WASH
Type
WASH
Details
rinsed with Et2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)CN1C2=CC=CC(=C2C=2C(=CC=CC12)OCC(=O)O)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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